KM02894

Beschreibung

Eigenschaften

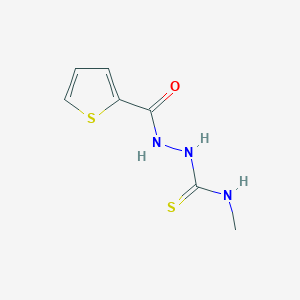

IUPAC Name |

1-methyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXUJKFYUBHYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164150 | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116850-74-9 | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116850-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MK-2894: A Technical Guide to its Mechanism of Action as a Prostaglandin EP4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-2894 is a potent, selective, and orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). By competitively inhibiting the binding of PGE2, MK-2894 effectively modulates downstream signaling cascades, primarily through the Gαs/cAMP and Gαi/PI3K pathways. This antagonism translates into significant anti-inflammatory, analgesic, and potential anti-tumorigenic effects, as demonstrated in a range of preclinical models. This document provides a comprehensive overview of the molecular mechanism of action of MK-2894, supported by quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of MK-2894 is its function as a high-affinity, full antagonist of the EP4 receptor.[1] The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[2] PGE2 is a key lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain sensitization, and cancer progression.[2][3]

MK-2894 exerts its pharmacological effects by blocking the downstream signaling initiated by PGE2 binding to the EP4 receptor. The EP4 receptor is known to couple to at least two major signaling pathways:

-

Gαs/cAMP Pathway: The canonical signaling pathway for the EP4 receptor involves its coupling to the stimulatory G protein, Gαs.[4][5] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses associated with inflammation and pain.[2] MK-2894 effectively inhibits this PGE2-induced accumulation of cAMP.[1]

-

Gαi/PI3K Pathway: In addition to the Gαs pathway, the EP4 receptor can also couple to the inhibitory G protein, Gαi.[4][5][6] Activation of this pathway leads to the stimulation of phosphatidylinositol 3-kinase (PI3K), resulting in the activation of the Akt/PKB signaling cascade.[4][7][8] This pathway is implicated in cell survival and proliferation, and its modulation by EP4 antagonists is an area of interest in oncology.[4]

By competitively binding to the EP4 receptor with high affinity, MK-2894 prevents PGE2 from initiating these signaling cascades, thereby mitigating the pro-inflammatory and pro-nociceptive effects of PGE2.

Quantitative Pharmacological Data

The potency and pharmacokinetic profile of MK-2894 have been characterized in various preclinical studies. A summary of the key quantitative data is presented below.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.56 nM | EP4 Receptor | [1] |

| In Vitro Potency (IC50) | 2.5 nM | PGE2-induced cAMP accumulation (HEK293 cells) | [1] |

| 11 nM | PGE2-induced cAMP accumulation (HWB cells) | [1] | |

| In Vivo Efficacy (ED50) | 0.02 mg/kg/day | Inhibition of chronic paw swelling (Rat) | [1] |

| Pharmacokinetics (Dog) | |||

| Oral Bioavailability (F) | 32% | Dog | [1] |

| IV Clearance (CL) | 23 mL/min/kg | Dog | [1] |

| IV Volume of Distribution (Vdss) | 0.91 L/kg | Dog | [1] |

| IV Half-life (T1/2) | 8.8 hours | Dog | [1] |

| Pharmacokinetics (Mouse) | |||

| Oral Cmax (5 mg/kg) | 3.3 µM | Mouse | [1] |

Signaling Pathways and Experimental Workflows

MK-2894 Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways inhibited by MK-2894.

Caption: Mechanism of MK-2894 action on EP4 receptor signaling pathways.

Experimental Workflow: In Vitro cAMP Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory activity of MK-2894 on PGE2-induced cAMP production.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. revvity.com [revvity.com]

- 5. researchgate.net [researchgate.net]

- 6. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Role of the EP4 Receptor in Inflammation and Pain: A Technical Guide

Executive Summary: The Prostaglandin E2 (PGE2) receptor EP4 is a critical G-protein coupled receptor implicated in a wide array of physiological and pathological processes, most notably inflammation and pain. Its dualistic role, exhibiting both pro- and anti-inflammatory properties depending on the cellular and disease context, makes it a compelling target for therapeutic intervention. This document provides a detailed examination of the EP4 receptor, its signaling pathways, its function in inflammatory responses and pain sensitization, and the experimental methodologies used to investigate these roles. Quantitative data from key studies are presented for comparative analysis, and core signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to Prostaglandin E2 and EP Receptors

Prostaglandin E2 (PGE2) is a principal prostanoid derived from the cyclooxygenase (COX) pathway and is a key mediator of the cardinal signs of inflammation.[1][2] Its biological effects are diverse and often contradictory, a complexity attributed to its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4][5] These receptors differ in their tissue distribution and, crucially, in their signal transduction mechanisms.[6]

-

EP1: Couples to Gq, increasing intracellular calcium.

-

EP2 & EP4: Couple primarily to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[6][7][8]

-

EP3: Primarily couples to Gi, inhibiting adenylyl cyclase.[7]

The EP4 receptor is of particular interest due to its significant involvement in modulating immune responses and nociceptor sensitization.[3][9][10] Unlike EP2, the EP4 receptor can also engage in alternative signaling pathways, including those involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin, granting it a unique and complex signaling profile.[5][9][11]

EP4 Receptor Signaling Pathways

The functional diversity of the EP4 receptor stems from its ability to activate multiple intracellular signaling cascades. These pathways can be broadly categorized into canonical Gs-cAMP signaling and alternative, non-canonical pathways.

Canonical Gs/cAMP/PKA Pathway

The classical signaling route for the EP4 receptor involves its coupling to the Gs alpha subunit (Gαs).[12] Ligand binding triggers a conformational change, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[13][14] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[13][14] PKA, in turn, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), to modulate the transcription of genes involved in inflammation and cellular function.[8] This pathway is central to many of the EP4 receptor's anti-inflammatory effects and its role in pain sensitization.[13][15][16]

Alternative Signaling: PI3K/Akt and β-Arrestin Pathways

Beyond the canonical Gs pathway, the EP4 receptor can activate other critical signaling molecules. Emerging evidence indicates that EP4 can also couple to Gαi or activate pathways involving β-arrestin.[11][17]

-

PI3K/Akt Pathway: EP4 activation can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[9][11][18] This can occur through Gs-dependent mechanisms or via transactivation of other receptors like the epidermal growth factor receptor (EGFR) following β-arrestin recruitment.[9] The PI3K/Akt cascade is crucial for cell survival and migration and has been implicated in both pro- and anti-inflammatory roles of EP4.[9][18][19] For instance, this pathway is involved in enhanced Th1 differentiation.[20]

-

β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor recruits β-arrestins.[9][21][22] This not only leads to receptor desensitization and internalization but also initiates G-protein-independent signaling.[9] β-arrestin can act as a scaffold, activating kinases like c-Src and the ERK pathway, and can also influence NF-κB signaling.[9][23] The interaction with EP4 receptor-associated protein (EPRAP) can inhibit NF-κB activation, contributing to the receptor's anti-inflammatory effects in macrophages.[9][23][24]

The Dichotomous Role of EP4 in Inflammation

The EP4 receptor's function in inflammation is highly context-dependent, with studies demonstrating both potent anti-inflammatory and specific pro-inflammatory activities.

Anti-Inflammatory Effects

In innate immune cells like macrophages and microglia, EP4 activation is predominantly anti-inflammatory.[1][15] This is a crucial homeostatic mechanism to resolve inflammation.

-

Suppression of Pro-inflammatory Mediators: Activation of EP4 signaling suppresses the production of numerous pro-inflammatory cytokines and chemokines from macrophages and microglia, including TNF-α, IL-1β, IL-6, IL-12, MIP-1α, and MCP-1.[1][15][25] This effect is largely mediated by the cAMP/PKA pathway, which can interfere with the NF-κB signaling cascade.[1][15][23]

-

Polarization of Macrophages: EP4 signaling can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and increase the secretion of the anti-inflammatory cytokine IL-10.[9][15][26]

-

Neuroinflammation: In the central nervous system, EP4 activation on microglia exerts a significant anti-inflammatory effect. EP4 agonists can attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes like COX-2 and iNOS in the brain, suggesting a protective role in neuroinflammatory conditions.[15]

| Table 1: Effect of EP4 Agonist (AE1-329) on LPS-Induced Pro-inflammatory Gene Expression in Mouse Hippocampus[15] | |

| Gene | Effect of AE1-329 Co-treatment with LPS |

| COX-2 | Significant reduction in induction |

| iNOS | Significant reduction in induction |

| TNF-α | Significant decrease in induction |

| IL-6 | Significant decrease in induction |

| IL-1β | Significant decrease in induction |

| Data summarized from qPCR analysis in mice 6 hours after systemic LPS administration.[15] |

| Table 2: Effect of EP4 Agonist on Plasma Cytokine/Chemokine Levels in LPS-Treated Mice[15] | |

| Cytokine/Chemokine | Effect of AE1-329 Co-treatment with LPS |

| TNF-α, IL-1α, Eotaxin | Significantly decreased |

| MDC, MIP-1α, MIP-1β, MIP-1γ, MIP-2 | Significantly decreased |

| MCP-1, MCP-3, MCP-5 | Significantly decreased |

| IL-10 (anti-inflammatory) | Significantly increased |

| Data summarized from cytokine array analysis of plasma 6 hours after LPS administration.[15] |

Pro-Inflammatory Effects

In contrast to its role in innate immunity, EP4 signaling can be pro-inflammatory in the context of adaptive immunity, particularly in T-cell-mediated diseases like rheumatoid arthritis.[1][20]

-

T-Cell Differentiation and Expansion: PGE2, acting through the EP4 receptor, promotes the differentiation of T helper (Th) 1 cells and the expansion of pro-inflammatory Th17 cells.[1][9][20] EP4 stimulation also induces the secretion of IL-23 from dendritic cells, a key cytokine for Th17 cell maintenance.[20]

-

Exacerbation of Arthritis: In animal models of arthritis, such as collagen-induced arthritis (CIA), EP4 activation exacerbates the disease by promoting Th1 and Th17 responses.[1][20] Conversely, the administration of selective EP4 antagonists suppresses these responses and reduces disease severity and inflammatory pain.[1][20]

| Table 3: Effects of EP4 Receptor Modulation in Models of Arthritis[1][20] | |

| Modulation | Observed Effect in Arthritis Models (e.g., CIA) |

| EP4 Agonism / PGE2 | Promotes Th1 differentiation and Th17 expansion, exacerbating arthritis |

| EP4 Antagonism (e.g., ER-819762) | Suppresses Th1 and Th17 cytokine production, reduces arthritis severity |

Role of EP4 Receptor in Pain

PGE2 is a well-established mediator of pain, particularly inflammatory pain, where it sensitizes peripheral nociceptors to other stimuli, leading to hyperalgesia (increased sensitivity to pain) and allodynia (pain from a non-painful stimulus).[3][13][27] The EP4 receptor is a primary transducer of these pro-nociceptive signals.[3][4][10]

-

Sensitization of Nociceptors: EP4 receptors are expressed on primary sensory neurons in the dorsal root ganglion (DRG).[3][4] Activation of the EP4 receptor by PGE2, via the cAMP-PKA pathway, leads to the phosphorylation and potentiation of key ion channels involved in neuronal excitability, such as tetrodotoxin-resistant (TTX-R) sodium channels and the TRPV1 channel.[10][16] This lowers the activation threshold of neurons, causing them to fire more readily in response to stimuli.

-

Upregulation During Inflammation: Following peripheral inflammation, such as that induced by Complete Freund's Adjuvant (CFA), the expression levels of the EP4 receptor (but not other EP subtypes) are significantly increased in DRG neurons.[3][4] This upregulation likely amplifies the sensitizing effects of PGE2 at the site of inflammation and in the sensory ganglia.

-

Anterograde Trafficking: PGE2/EP4 signaling can facilitate the synthesis and anterograde axonal transport of new EP4 receptors from the DRG to the peripheral nerve terminals.[27][28] This process increases the availability of receptors at the site of inflammation, contributing to a prolonged state of nociceptor sensitization and potentially the transition from acute to chronic pain.[27][28]

| Table 4: Efficacy of EP4 Antagonists in Preclinical Pain Models | | | :--- | :--- | :--- | | Model | Antagonist | Observed Effect | | CFA-induced inflammatory pain (Rat) | ER-819762 | Suppressed inflammatory pain[20] | | CFA-induced inflammatory pain (Rat) | AH23848 | Attenuated thermal and mechanical hypersensitivity[3][4] | | Monoiodoacetate (MIA) model of OA pain (Rat) | Compound 1, 2, or 3 | Demonstrated analgesic efficacy[2][29] | | Adjuvant-induced arthritis (AIA) (Rat) | MF498 | Reduced paw swelling and inflammation[30] |

Experimental Protocols and Methodologies

The investigation of the EP4 receptor relies on a variety of established in vitro and in vivo experimental models.

In Vitro Functional Assays

cAMP Functional Assay for EP4 Antagonism

This assay is fundamental for determining the potency of antagonist compounds.[12][29]

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected with a plasmid expressing the human EP4 receptor. Cells are cultured in appropriate media until confluent.

-

Assay Preparation: Cells are harvested and plated into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test EP4 antagonist for a defined period (e.g., 20 minutes) at room temperature.

-

Agonist Stimulation: PGE2 is added to all wells (except negative controls) at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a further 20 minutes.

-

cAMP Measurement: The reaction is stopped, and cells are lysed. Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) kit or a luminescence-based assay (e.g., HTRF, BRET).[17]

-

Data Analysis: The percentage inhibition of the PGE2 response is calculated for each antagonist concentration. Data are fitted to a four-parameter logistic equation to determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the maximal response.

In Vivo Models of Inflammation and Pain

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a widely used rodent model to study chronic inflammatory pain.[3][20]

-

Induction: A suspension of CFA is injected subcutaneously into the plantar surface of one hind paw of a rat or mouse. CFA contains heat-killed mycobacteria which induces a robust and localized inflammatory response.

-

Disease Progression: Over the next hours to days, the injected paw develops marked edema, erythema, and becomes hypersensitive to thermal and mechanical stimuli.

-

Pain Assessment:

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus). The latency for the animal to withdraw its paw is measured.

-

-

Drug Administration: The test compound (e.g., a selective EP4 antagonist) is administered, typically orally or intrathecally, at a specific time point after CFA injection.

-

Evaluation: Behavioral assessments are repeated at various time points after drug administration to determine the compound's ability to reverse the established hypersensitivity.

Gene and Protein Expression Analysis

-

Quantitative PCR (qPCR): Used to measure changes in mRNA levels of EP4 receptors and inflammatory mediators (e.g., COX-2, iNOS, cytokines) in tissues (e.g., DRG, hippocampus) or cultured cells.[15][25]

-

Western Blotting: Used to quantify changes in protein levels, such as the phosphorylation of Akt or CREB, or the total expression of the EP4 receptor.[3][15]

-

Enzyme Immunoassay (EIA): Used for the quantitative determination of PGE2 and various cytokines in plasma, tissue homogenates, or cell culture supernatants.[31][32] For PGE2 measurement, tissue samples are often immediately homogenized in a buffer containing a COX inhibitor like indomethacin to prevent ex vivo synthesis.[33]

Therapeutic Implications and Conclusion

The complex biology of the EP4 receptor presents both opportunities and challenges for drug development. Its dual role in inflammation necessitates a targeted therapeutic strategy.

-

EP4 Antagonists: Given the pro-inflammatory role of EP4 in adaptive immunity and its critical function in pain sensitization, EP4 antagonists are highly attractive as a novel class of analgesics and anti-inflammatory drugs.[2][13][29] They offer a more targeted approach than traditional NSAIDs or COX-2 inhibitors, potentially avoiding side effects associated with broad prostanoid inhibition.[13][30] Selective EP4 antagonists have shown significant efficacy in preclinical models of arthritis and inflammatory pain.[1][20][29][30]

-

EP4 Agonists: Conversely, the potent anti-inflammatory effects of EP4 activation in innate immune cells suggest that EP4 agonists could be beneficial in conditions characterized by excessive macrophage or microglial activation, such as sepsis, certain cardiovascular diseases, or neuroinflammatory disorders.[1][15][26][34]

References

- 1. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic and anti-inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 14. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 15. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TRPV1 Channel Activated by the PGE2/EP4 Pathway Mediates Spinal Hypersensitivity in a Mouse Model of Vertebral Endplate Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional selectivity of natural and synthetic prostaglandin EP4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of inflammation by β-arrestins: Not just receptor tales - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 24. A novel prostaglandin E receptor 4-associated protein participates in antiinflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The prostaglandin EP4 receptor is a master regulator of the expression of PGE2 receptors following inflammatory activation in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Prostaglandin E2 Receptor EP4 Regulates Obesity-Related Inflammation and Insulin Sensitivity | PLOS One [journals.plos.org]

- 27. Peripheral prostaglandin E2 prolongs the sensitization of nociceptive dorsal root ganglion neurons possibly by facilitating the synthesis and anterograde axonal trafficking of EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Spinal inflammatory hyperalgesia is mediated by prostaglandin E receptors of the EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Simultaneous Inhibition of PGE2 and PGI2 Signals Is Necessary to Suppress Hyperalgesia in Rat Inflammatory Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Measurement of prostaglandin E2 in rectal mucosa in human subjects: a method study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. What are EP4 agonists and how do they work? [synapse.patsnap.com]

The EP4 Receptor Antagonist MK-2894: A Technical Guide for Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, particularly in the pathogenesis of arthritis. Its effects are transduced through four E-prostanoid (EP) receptors, with the EP4 receptor playing a critical role in driving inflammatory responses within the joints. MK-2894 is a potent, selective, and orally bioavailable antagonist of the EP4 receptor, positioning it as a promising therapeutic candidate for inflammatory diseases such as rheumatoid arthritis. This technical guide provides an in-depth overview of MK-2894, including its mechanism of action, preclinical data in arthritis models, and detailed experimental protocols for its evaluation.

Core Concepts: Mechanism of Action

MK-2894 exerts its anti-inflammatory effects by selectively blocking the EP4 receptor, a G-protein coupled receptor.[1] In arthritic conditions, elevated levels of PGE2 in the synovial fluid bind to EP4 receptors on various immune and stromal cells. This binding primarily activates the Gαs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] This signaling cascade promotes the differentiation of pro-inflammatory T-helper 1 (Th1) cells and the expansion of T-helper 17 (Th17) cells, which are key drivers of autoimmune-mediated joint destruction in rheumatoid arthritis.[5][6] Furthermore, EP4 signaling induces the secretion of other inflammatory mediators, such as IL-23 by dendritic cells, further amplifying the inflammatory response.[5][6] MK-2894 competitively inhibits the binding of PGE2 to the EP4 receptor, thereby attenuating these downstream pro-inflammatory signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative data for MK-2894 from preclinical studies.

Table 1: In Vitro Potency of MK-2894

| Parameter | Species | Cell Line | Value | Reference |

| Ki | - | - | 0.56 nM | [1] |

| IC50 | Human | HEK 293 | 2.5 nM | [1] |

| IC50 | Human | HWB cells | 11 nM | [1] |

Table 2: In Vivo Efficacy of MK-2894 in a Rat Adjuvant-Induced Arthritis Model

| Parameter | Dosing Schedule | Value | Reference |

| ED50 (Chronic Paw Swelling) | 0.1-10 mg/kg, oral, 5 days | 0.02 mg/kg/day | [1] |

| ED100 (Secondary Paw Swelling) | 0.1 mg/kg, oral, 5 days | 0.1 mg/kg/day | [1] |

Table 3: Pharmacokinetic Profile of MK-2894

| Species | Route | Dose | Bioavailability (F) | Clearance (CL) | Volume of Distribution (Vdss) | Half-life (T1/2) | Cmax | Reference |

| Dog | Oral | 5 mg/kg | 32% | 23 mL/min/kg | 0.91 L/kg | 8.8 h | - | [1] |

| Dog | IV | 1 mg/kg | - | - | - | - | - | [1] |

| Mouse | Oral | - | - | - | - | - | 3.3 µM | [1] |

Experimental Protocols

In Vivo Model: Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to screen and characterize anti-inflammatory compounds for potential use in treating rheumatoid arthritis.

Materials:

-

Male Lewis or Sprague-Dawley rats (180-220 g)

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)

-

25-G needle and 1-mL glass syringe

-

MK-2894

-

Vehicle (e.g., 10% Acacia with 0.05% antifoam)

-

Calipers for paw volume measurement

Procedure:

-

Acclimatization: Acclimate rats to housing conditions for 3-4 days prior to the experiment with free access to food and water.[7]

-

AIA Induction (Day 0):

-

Drug Administration:

-

For a prophylactic regimen, begin daily oral administration of MK-2894 (e.g., 0.1, 1, 10 mg/kg) or vehicle on Day 0 and continue for a specified period (e.g., 20 days).[8]

-

-

Arthritis Assessment:

-

Primary Inflammation: Measure the volume of the injected (primary) paw daily or every other day using calipers.

-

Secondary Inflammation: The onset of arthritis in the non-injected (secondary) paws typically occurs between days 12-14.[5] Measure the volume of the secondary paws regularly.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0=no inflammation, 1=subtle inflammation, 2=moderate swelling, 3=severe swelling).[6]

-

-

Data Analysis:

-

Calculate the percentage inhibition of paw swelling for each treatment group compared to the vehicle control.

-

Determine the ED50 value from the dose-response curve.

-

In Vitro Assay: cAMP Accumulation Functional Assay

This assay determines the potency of MK-2894 in antagonizing the PGE2-induced activation of the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Prostaglandin E2 (PGE2).

-

MK-2894.

-

cAMP assay kit (e.g., HTRF, ELISA-based).

-

96-well plates.

Procedure:

-

Cell Plating: Seed the HEK293-hEP4 cells into 96-well plates and culture until they reach the desired confluency.

-

Compound Incubation:

-

Prepare serial dilutions of MK-2894.

-

Pre-incubate the cells with the different concentrations of MK-2894 for a specified time (e.g., 10 minutes at room temperature).[9]

-

-

Agonist Stimulation:

-

Add a fixed concentration of PGE2 (e.g., 30 nM, corresponding to the EC80) to the wells to stimulate the EP4 receptor.[9]

-

Incubate for a defined period to allow for cAMP accumulation.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage inhibition of the PGE2-induced cAMP response against the concentration of MK-2894.

-

Calculate the IC50 value, which represents the concentration of MK-2894 required to inhibit 50% of the maximal PGE2 response.

-

Visualizations: Signaling Pathways and Workflows

Caption: PGE2-EP4 Receptor Signaling Pathway and Inhibition by MK-2894.

Caption: Experimental Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.

Caption: Workflow for the In Vitro cAMP Accumulation Functional Assay.

References

- 1. chondrex.com [chondrex.com]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adjuvant-Induced Arthritis Model [chondrex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. maokangbio.com [maokangbio.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Methodological & Application

Application Notes and Protocols for KM02894 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KM02894 is a research compound identified as an inhibitor of glutamate release.[1][2][3] In the context of oncology, this is significant as many cancer cells secrete high levels of glutamate into the tumor microenvironment. This extracellular glutamate can promote tumor growth, proliferation, and survival by activating various signaling pathways.[4][5][6] Specifically, glutamate can bind to and activate ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs) on cancer cells, leading to the stimulation of pro-survival pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[4][5] By inhibiting the release of glutamate, this compound presents a potential therapeutic strategy to disrupt these tumor-promoting signals.

These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture, including a proposed mechanism of action, protocols to determine its effective concentration, and a framework for data presentation.

Proposed Mechanism of Action

This compound is characterized as a glutamate release inhibitor. In the tumor microenvironment, cancer cells can release excess glutamate, which then acts as a signaling molecule to promote cancer cell proliferation and survival through autocrine and paracrine signaling. The binding of glutamate to its receptors on cancer cells can trigger downstream pathways crucial for tumor progression. The proposed mechanism of action for this compound is the reduction of extracellular glutamate, thereby inhibiting the activation of these pro-tumorigenic signaling cascades.

Caption: Proposed mechanism of action for this compound in cancer cells.

Data Presentation: Determining the Effective Concentration of this compound

Due to the limited availability of public data on the effective concentration of this compound, it is essential for researchers to determine the half-maximal inhibitory concentration (IC50) in their specific cell lines of interest. The following table provides a template for recording and presenting this quantitative data.

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |

| e.g., MCF-7 | e.g., MTT Assay | e.g., 48 | |

| e.g., PC-3 | e.g., Resazurin Assay | e.g., 72 | |

Experimental Protocols

The following is a detailed protocol for determining the effective concentration of this compound in an adherent cancer cell line using a resazurin-based cell viability assay. This is a common and robust method for assessing cytotoxicity.

1. Preparation of this compound Stock Solution

-

Note: Refer to the manufacturer's data sheet for specific solubility information. For example, MedChemExpress suggests that this compound is soluble in DMSO (≥ 2.5 mg/mL).

-

To prepare a 10 mM stock solution of this compound (Molecular Weight: To be confirmed from the supplier), dissolve the appropriate amount of the compound in high-quality, sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.

2. Cell Culture and Seeding

-

Culture the cancer cell line of interest in its recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

3. Treatment with this compound

-

Prepare a series of dilutions of this compound in the cell culture medium. A common starting range for a new compound is from 0.01 µM to 100 µM. It is advisable to perform a broad range-finding experiment first, followed by a more focused dose-response experiment.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

-

Return the plate to the incubator and incubate for the desired time points (e.g., 24, 48, 72 hours).

4. Cell Viability Assay (Resazurin Method)

-

At the end of the incubation period, prepare the resazurin solution (e.g., 0.15 mg/mL in PBS), sterilize it by filtration, and protect it from light.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line's metabolic activity.

-

Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

5. Data Analysis

-

Subtract the background fluorescence (from wells with medium and resazurin only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for determining the effective concentration of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular pathways: dysregulated glutamatergic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of MK-2894 in Murine Arthritis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the oral administration of MK-2894, a potent and selective EP4 receptor antagonist, in mouse models of arthritis. The protocols and data presented are compiled from publicly available research on MK-2894 and other selective EP4 receptor antagonists, offering a strong foundation for designing and executing in vivo studies to evaluate the therapeutic potential of this compound in inflammatory arthritis.

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Prostaglandin E2 (PGE2) is a key inflammatory mediator in RA, and its effects are transduced by four G-protein coupled receptors, EP1-4. The EP4 receptor has been identified as a critical player in the pathogenesis of arthritis, mediating pro-inflammatory responses, including the differentiation of Th1 and Th17 cells, and the production of inflammatory cytokines.[1][2] MK-2894 is a potent, selective, and orally active antagonist of the EP4 receptor, making it a promising therapeutic candidate for the treatment of RA and other inflammatory conditions.[3][4]

Mechanism of Action

MK-2894 competitively binds to the EP4 receptor, blocking the downstream signaling cascades initiated by PGE2. In the context of arthritis, this antagonism has been shown to suppress the production of key inflammatory cytokines and modulate the adaptive immune response.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data for MK-2894 from preclinical studies.

Table 1: Pharmacokinetic Profile of MK-2894 in Mice (Oral Administration)

| Parameter | Value | Unit | Study Conditions |

| Dose | 20 | mg/kg | Single oral gavage |

| Bioavailability (F) | 21 | % | Compared to 5 mg/kg IV |

| Cmax | 1.4 | µM | Maximum plasma concentration |

| T1/2 | 15 | h | Elimination half-life |

| Clearance (CL) | 23 | mL/min/kg | |

| Volume of Distribution (Vdss) | 7.6 | L/kg | |

| Data sourced from MedchemExpress.[3] |

Table 2: Efficacy of Oral MK-2894 in Adjuvant-Induced Arthritis (AIA) in Rats

| Dose (mg/kg/day) | Inhibition of Paw Swelling (%) | Study Conditions |

| 0.02 | 50 (ED50) | 5 days, oral administration |

| 0.1 | 100 (ED100) | 5 days, oral administration |

| Data sourced from MedchemExpress.[3] This study was conducted in a rat model, which is a relevant preclinical model for arthritis. |

Experimental Protocols

Detailed methodologies for utilizing MK-2894 in common mouse models of arthritis are provided below. These protocols are based on established methods for other selective EP4 receptor antagonists and can be adapted for MK-2894.

Protocol 1: Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used autoimmune model of rheumatoid arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

MK-2894

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

-

Primary Immunization (Day 0):

-

Emulsify bovine type II collagen in CFA at a final concentration of 2 mg/mL.

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Booster Immunization (Day 21):

-

Emulsify bovine type II collagen in IFA at a final concentration of 2 mg/mL.

-

Administer a booster injection of 100 µL of the emulsion intradermally at the base of the tail.

-

-

MK-2894 Administration:

-

Prophylactic Regimen: Begin daily oral gavage of MK-2894 (e.g., 1-30 mg/kg) or vehicle from day 20 (before disease onset) until the end of the study.

-

Therapeutic Regimen: Begin daily oral gavage of MK-2894 or vehicle after the onset of clinical signs of arthritis (e.g., arthritis score ≥ 2).

-

-

Arthritis Assessment:

-

Monitor mice daily for the onset and severity of arthritis starting from day 21.

-

Clinical Score: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.

-

Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

-

-

Endpoint Analysis (e.g., Day 35-42):

-

Collect blood for serum cytokine analysis (e.g., IL-1β, IL-6, IL-17, TNF-α) by ELISA or multiplex assay.

-

Harvest paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

-

Isolate splenocytes or lymph node cells for ex vivo analysis of T-cell responses.

-

Protocol 2: Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis Model

This model induces a more acute and T-cell-dependent arthritis.

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Recombinant human glucose-6-phosphate isomerase (hGPI)

-

Complete Freund's Adjuvant (CFA)

-

MK-2894

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Procedure:

-

Immunization (Day 0):

-

Emulsify hGPI in CFA.

-

Inject 100 µL of the emulsion containing 300 µg of hGPI subcutaneously at the base of the tail.

-

-

MK-2894 Administration:

-

Arthritis Assessment:

-

Monitor and score arthritis as described in the CIA protocol.

-

-

Endpoint Analysis:

-

Perform endpoint analysis as described in the CIA protocol.

-

Data Analysis and Interpretation

-

Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for arthritis scores over time, t-test or one-way ANOVA for endpoint measurements) to compare treatment groups with the vehicle control group.

-

Interpretation: A significant reduction in arthritis scores, paw swelling, and pro-inflammatory cytokine levels in the MK-2894-treated groups compared to the vehicle group would indicate therapeutic efficacy. Histological analysis will provide further evidence of joint protection.

Safety and Toxicology

While specific toxicology data for MK-2894 in mice is not detailed in the provided search results, it is crucial to monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of gastrointestinal distress, especially at higher doses.

Conclusion

The oral administration of the selective EP4 receptor antagonist MK-2894 holds significant promise for the treatment of inflammatory arthritis. The protocols and data presented in these application notes provide a solid framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical mouse models. Careful experimental design and adherence to established protocols are essential for obtaining robust and reproducible results.

References

- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

using KM02894 in a carrageenan-induced hyperalgesia model

< Application Notes: Efficacy of KM02894 in a Carrageenan-Induced Hyperalgesia Model

Notice: The compound "this compound" is not found in publicly available scientific literature. The following application notes and protocols are provided as a representative template for evaluating a novel analgesic compound in the carrageenan-induced hyperalgesia model. The data presented are hypothetical and for illustrative purposes only.

Introduction

Acute inflammation is a critical physiological response characterized by pain, redness, heat, and swelling. A standard and highly reproducible preclinical model for studying acute inflammatory pain is the carrageenan-induced hyperalgesia model in rodents.[1][2][3] Intraplantar injection of lambda carrageenan, a polysaccharide derived from seaweed, induces a localized, acute, and transient inflammatory response.[1][3] This response is characterized by the release of pro-inflammatory mediators including prostaglandins, histamine, and serotonin, leading to edema and a heightened sensitivity to noxious stimuli (hyperalgesia).[3][4]

The model is widely used to assess the efficacy of novel non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and other potential analgesic compounds.[1][5][6] The peak hyperalgesic response to carrageenan is typically observed between 3 to 5 hours post-injection, subsiding within 24 hours.[1][3][7] This application note provides a detailed protocol for evaluating the anti-hyperalgesic effects of the hypothetical compound this compound using this model and presents sample data in a structured format.

Signaling Pathways in Carrageenan-Induced Hyperalgesia

The inflammatory cascade initiated by carrageenan is a multi-stage process involving various signaling molecules. The initial phase is characterized by the release of histamine and serotonin. The later phase involves the activation of the cyclooxygenase (COX) pathway, particularly COX-2, which leads to the synthesis of prostaglandins like PGE2.[5][8] These prostaglandins sensitize peripheral nerve endings (nociceptors), lowering their activation threshold and resulting in hyperalgesia. Additionally, pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nerve growth factor (NGF) and the MAPK signaling pathway, play crucial roles in this process.[7][8][9] this compound is hypothesized to interfere with this cascade, potentially by inhibiting a key enzyme or mediator.

Figure 1: Inflammatory pathway in the carrageenan model and the hypothetical target of this compound.

Experimental Protocols

These protocols are adapted from standard methodologies.[1][10] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Inducing Agent: 2% (w/v) Lambda Carrageenan (Type IV) in sterile 0.9% saline.

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).

-

Reference Drug: Indomethacin (10 mg/kg) or Morphine (4 mg/kg) as a positive control.[7]

-

Vehicle Control: The same vehicle used for this compound.

-

Equipment:

-

Plantar Test (Hargreaves) Apparatus for thermal hyperalgesia.

-

Electronic Von Frey Apparatus for mechanical hyperalgesia.

-

Syringes (1 mL) with 27-30 gauge needles.

-

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the hyperalgesia study.

Detailed Procedure

-

Acclimatization: House rats under standard laboratory conditions for at least 3 days before the experiment. Allow free access to food and water.

-

Baseline Measurements: On the day of the experiment, place rats in individual Plexiglas chambers on the testing apparatus (e.g., glass floor of the Hargreaves device) and allow them to acclimate for 20-30 minutes.

-

Thermal Hyperalgesia: Measure the baseline paw withdrawal latency (PWL) in response to a radiant heat source. Apply the stimulus to the plantar surface of the right hind paw. Take three readings separated by at least 5 minutes and average them.

-

Mechanical Hyperalgesia: Measure the baseline paw withdrawal threshold (PWT) using an electronic Von Frey anesthesiometer. Apply increasing pressure to the plantar surface of the hind paw until a withdrawal response is elicited. Repeat three times and average the values.

-

-

Grouping and Administration: Randomly assign animals to experimental groups (e.g., Vehicle, this compound at 10, 30, 100 mg/kg, Indomethacin 10 mg/kg). Administer the compounds via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) 30 minutes before the carrageenan injection.

-

Induction of Inflammation: Inject 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Post-Carrageenan Assessment: At specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), repeat the thermal and/or mechanical hyperalgesia measurements on the inflamed paw. The peak effect is typically observed around 3-4 hours.[2][7]

Data Presentation (Hypothetical Data)

The efficacy of this compound is determined by its ability to reverse the carrageenan-induced decrease in paw withdrawal latency or threshold.

Table 1: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency) Data collected at 3 hours post-carrageenan injection. Values are represented as Mean ± SEM.

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (seconds) | % Reversal of Hyperalgesia |

| Naive (No Carrageenan) | - | 18.5 ± 0.8 | - |

| Vehicle + Carrageenan | - | 7.2 ± 0.5 | 0% |

| This compound + Carrageenan | 10 | 10.1 ± 0.6 | 25.7% |

| This compound + Carrageenan | 30 | 13.8 ± 0.7 | 58.4% |

| This compound + Carrageenan | 100 | 16.5 ± 0.9 | 82.3% |

| Indomethacin + Carrageenan | 10 | 15.9 ± 0.8** | 77.0% |

| p<0.05, *p<0.01 compared to Vehicle + Carrageenan group. |

Table 2: Effect of this compound on Mechanical Hyperalgesia (Paw Withdrawal Threshold) Data collected at 3 hours post-carrageenan injection. Values are represented as Mean ± SEM.

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (grams) | % Reversal of Hyperalgesia |

| Naive (No Carrageenan) | - | 55.6 ± 3.1 | - |

| Vehicle + Carrageenan | - | 15.3 ± 1.9 | 0% |

| This compound + Carrageenan | 10 | 24.8 ± 2.2 | 23.6% |

| This compound + Carrageenan | 30 | 35.1 ± 2.8 | 48.9% |

| This compound + Carrageenan | 100 | 48.2 ± 3.5 | 81.6% |

| Indomethacin + Carrageenan | 10 | 45.9 ± 3.3** | 75.9% |

| p<0.05, *p<0.01 compared to Vehicle + Carrageenan group. |

Conclusion

The carrageenan-induced hyperalgesia model is a robust and effective method for the initial screening of novel anti-inflammatory and analgesic compounds. The hypothetical data suggest that this compound produces a dose-dependent reversal of both thermal and mechanical hyperalgesia, with an efficacy at 100 mg/kg comparable to the standard NSAID, indomethacin. These results warrant further investigation into the specific mechanism of action of this compound within the inflammatory cascade.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. aragen.com [aragen.com]

- 4. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carrageenan-induced hyperalgesia is associated with increased cyclo-oxygenase-2 expression in spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrageenan-induced thermal hyperalgesia in the mouse: role of nerve growth factor and the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring PGE2-Induced cAMP Accumulation with MK-2894

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a critical lipid signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four G protein-coupled receptor subtypes, EP1 through EP4. The EP4 receptor, upon activation by PGE2, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3][4] This signaling cascade makes the measurement of cAMP accumulation a robust method for studying EP4 receptor activation and for screening potential antagonists.

MK-2894 is a potent and selective antagonist of the EP4 receptor.[5][6][7] It competitively binds to the EP4 receptor, thereby inhibiting PGE2-mediated signaling and subsequent cAMP production.[5][6] Understanding the inhibitory potential of compounds like MK-2894 is crucial for the development of novel therapeutics targeting the PGE2-EP4 pathway. These application notes provide a detailed protocol for measuring PGE2-induced cAMP accumulation and its inhibition by MK-2894 in a cell-based assay.

Signaling Pathway

The binding of PGE2 to its EP4 receptor initiates a signaling cascade that results in the production of cAMP. MK-2894 acts by blocking this initial binding step, thereby preventing the downstream signaling events.

Caption: PGE2-EP4 signaling pathway and inhibition by MK-2894.

Experimental Protocols

This protocol outlines the measurement of PGE2-induced cAMP accumulation in HEK293 cells stably expressing the human EP4 receptor. A common method for detecting cAMP is through competitive immunoassays, often utilizing luminescence or fluorescence resonance energy transfer (FRET).[8][9][10] The following protocol is a general guideline and can be adapted for various commercially available cAMP assay kits.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing the human EP4 receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Reagents:

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer or plate reader compatible with the chosen cAMP assay kit

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

White, opaque 96-well or 384-well microplates suitable for luminescence assays

-

Experimental Workflow

Caption: Workflow for measuring MK-2894 inhibition of PGE2-induced cAMP.

Detailed Protocol

-

Cell Seeding:

-

The day before the assay, harvest and count the HEK293-EP4 cells.

-

Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare stock solutions of PGE2, MK-2894, and IBMX in a suitable solvent (e.g., DMSO).

-

On the day of the assay, prepare serial dilutions of MK-2894 and a working solution of PGE2 in a stimulation buffer (e.g., PBS or HBSS) containing a final concentration of 0.5 mM IBMX. The final concentration of PGE2 should be at its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a preliminary experiment.

-

-

Assay Procedure:

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed PBS.

-

Add 50 µL of the MK-2894 serial dilutions (or vehicle control) to the appropriate wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Add 50 µL of the PGE2 working solution to all wells except the negative control (which receives stimulation buffer with IBMX only).

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Follow the instructions provided with your chosen cAMP assay kit. This typically involves:

-

Adding a lysis buffer to release the intracellular cAMP.

-

Adding detection reagents that will generate a signal (e.g., luminescence) in proportion to the amount of cAMP present.

-

-

-

Signal Measurement:

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

The raw data (e.g., relative light units) is inversely proportional to the amount of cAMP in the well for many common assay kits.

-

Normalize the data:

-

Set the signal from the negative control (no PGE2) as 100% inhibition.

-

Set the signal from the positive control (PGE2 alone) as 0% inhibition.

-

-

Plot the percentage of inhibition against the logarithm of the MK-2894 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value of MK-2894. The IC50 is the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP accumulation.

-

Data Presentation

The quantitative data from this experiment should be summarized in a clear and structured table for easy comparison.

| Treatment Group | MK-2894 Conc. (nM) | PGE2 Conc. (nM) | Raw Signal (RLU) | % Inhibition |

| Negative Control | 0 | 0 | 50,000 | 100% |

| Positive Control | 0 | 10 | 10,000 | 0% |

| MK-2894 | 0.1 | 10 | 12,000 | -5% |

| MK-2894 | 1 | 10 | 20,000 | 25% |

| MK-2894 | 2.5 | 10 | 30,000 | 50% |

| MK-2894 | 10 | 10 | 40,000 | 75% |

| MK-2894 | 100 | 10 | 48,000 | 95% |

| MK-2894 | 1000 | 10 | 49,500 | 98.75% |

Note: The values in this table are for illustrative purposes only. Actual results will vary depending on experimental conditions. The IC50 for MK-2894 in inhibiting PGE2-induced cAMP accumulation in HEK293 cells has been reported to be approximately 2.5 nM.[5][6]

Conclusion

This application note provides a comprehensive protocol for measuring PGE2-induced cAMP accumulation and its inhibition by the EP4 antagonist MK-2894. By following this detailed methodology, researchers can accurately determine the potency of EP4 antagonists and further investigate the role of the PGE2-EP4 signaling pathway in various biological systems. This assay is a valuable tool for drug discovery and development professionals working on novel therapeutics targeting this important pathway.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 4. What are EP4 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay [promega.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cAMP-Screen and cAMP-Screen Direct Chemiluminescent Immunoassay Systems | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Studying MK-2894 in Immunology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical immunological evaluation of MK-2894, a potent and selective antagonist of the prostaglandin E2 (PGE2) E-prostanoid receptor 4 (EP4). The following sections detail the mechanism of action of MK-2894, protocols for key in vitro and in vivo experiments, and representative data to facilitate the study of this compound's immunomodulatory properties.

Introduction

MK-2894 is a small molecule inhibitor that targets the EP4 receptor, a G-protein coupled receptor that is a key mediator of PGE2-driven inflammation and immune modulation.[1] PGE2 is a lipid signaling molecule that plays a complex role in the immune system. While it can have some protective functions, in the context of chronic inflammation and cancer, PGE2 often promotes a pro-inflammatory and immunosuppressive environment. The EP4 receptor, when activated by PGE2, primarily signals through the Gs-cAMP pathway, leading to the modulation of various immune cell functions. By blocking this interaction, MK-2894 offers a targeted approach to counteract the detrimental effects of PGE2 in various immunological diseases.

Mechanism of Action

MK-2894 acts as a competitive antagonist at the EP4 receptor, preventing the binding of its endogenous ligand, PGE2. This blockade inhibits the downstream signaling cascade, primarily the production of cyclic AMP (cAMP).[1] In the context of immunology, this leads to:

-

Reversal of Immune Suppression: PGE2-EP4 signaling is known to suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs). MK-2894 can restore the function of these cells.

-

Inhibition of Pro-inflammatory Cytokine Production: The PGE2-EP4 axis is implicated in the production of pro-inflammatory cytokines such as IL-23 and IL-17, which are key drivers of autoimmune diseases.[2] MK-2894 can reduce the production of these cytokines.

-

Modulation of T-cell Differentiation: PGE2-EP4 signaling can influence the differentiation of T helper (Th) cells, promoting the pro-inflammatory Th1 and Th17 lineages.[2] MK-2894 can shift the balance away from these pathogenic T cell subsets.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for MK-2894.

Table 1: In Vitro Activity of MK-2894

| Parameter | Species | Cell Line/System | Value | Reference |

| Ki | Human | HEK293 cells expressing EP4 | 0.56 nM | [1] |

| IC50 | Human | HEK293 cells expressing EP4 (cAMP assay) | 2.5 nM | [1] |

| IC50 | Human | Whole blood (cAMP assay) | 11 nM | [1] |

Table 2: In Vivo Efficacy of MK-2894 in a Rat Adjuvant-Induced Arthritis (AIA) Model

| Parameter | Dosing Regimen | Effect | Reference |

| ED50 | 0.1 - 10 mg/kg/day (oral) for 5 days | 0.02 mg/kg/day for inhibition of chronic paw swelling | [1] |

| ED100 | 0.1 - 10 mg/kg/day (oral) for 5 days | 0.1 mg/kg/day for complete inhibition of secondary paw swelling | [1] |

Signaling Pathway and Experimental Workflows

PGE2-EP4 Signaling Pathway

Caption: PGE2-EP4 signaling pathway and the inhibitory action of MK-2894.

In Vitro Experimental Workflow

Caption: Workflow for in vitro characterization of MK-2894's immunological effects.

In Vivo Experimental Workflow

Caption: Workflow for in vivo evaluation of MK-2894 in arthritis models.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency of MK-2894 in blocking PGE2-induced cAMP production in cells expressing the EP4 receptor.

Materials:

-

HEK293 cells stably expressing the human EP4 receptor (HEK293-hEP4)

-

DMEM/F12 medium supplemented with 10% FBS, penicillin/streptomycin

-

Serum-free assay medium (DMEM/F12 with 0.1% BSA)

-

MK-2894

-

Prostaglandin E2 (PGE2)

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

96-well white opaque tissue culture plates

Protocol:

-

Cell Culture: Maintain HEK293-hEP4 cells in DMEM/F12 with 10% FBS and antibiotics.

-

Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate in 50 µL of serum-free assay medium and incubate for 4-6 hours.

-

Compound Preparation: Prepare serial dilutions of MK-2894 in serum-free assay medium.

-

Treatment: Add 25 µL of the MK-2894 dilutions to the cells and incubate for 30 minutes at 37°C.

-

Stimulation: Add 25 µL of PGE2 (at a final concentration equal to its EC80) to all wells except the negative control.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of MK-2894 and fit a four-parameter logistic curve to determine the IC50 value.

In Vitro T-Cell Differentiation Assay

Objective: To assess the effect of MK-2894 on the differentiation of naïve CD4+ T cells into Th1 and Th17 lineages.

Materials:

-

Spleens from C57BL/6 mice

-

Naïve CD4+ T cell isolation kit

-

RPMI-1640 medium with 10% FBS, 2-mercaptoethanol, penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies

-

For Th1 differentiation: IL-12, anti-IL-4 antibody

-

For Th17 differentiation: IL-6, TGF-β, anti-IFN-γ antibody, anti-IL-4 antibody

-

MK-2894

-

PGE2

-

Flow cytometry antibodies: anti-CD4, anti-IFN-γ, anti-IL-17A

-

24-well tissue culture plates

Protocol:

-

Naïve T Cell Isolation: Isolate naïve CD4+ T cells from mouse spleens using a magnetic-activated cell sorting (MACS) kit.

-

Plate Coating: Coat a 24-well plate with anti-CD3 antibody (1 µg/mL) overnight at 4°C.

-

Cell Culture: Wash the plate and seed 1 x 10^6 naïve CD4+ T cells per well in complete RPMI medium containing soluble anti-CD28 antibody (1 µg/mL).

-

Differentiation Cocktails: Add the respective cytokine cocktails for Th1 or Th17 differentiation.

-

Treatment: Add PGE2 (e.g., 100 nM) and varying concentrations of MK-2894 to the wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Restimulation: Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Flow Cytometry: Stain the cells for surface CD4 and intracellular IFN-γ (for Th1) or IL-17A (for Th17) and analyze by flow cytometry.

-

Data Analysis: Quantify the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ population for each treatment condition.

In Vivo Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To evaluate the anti-inflammatory efficacy of MK-2894 in a rat model of chronic arthritis.

Materials:

-

Lewis or Sprague-Dawley rats (male, 6-8 weeks old)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

MK-2894

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Plethysmometer or digital calipers

Protocol:

-

Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the plantar surface of the right hind paw.

-

Treatment: Begin oral administration of MK-2894 or vehicle daily from day 0 (prophylactic) or from the onset of secondary paw swelling (therapeutic), typically around day 10.

-

Disease Assessment:

-

Paw Swelling: Measure the volume or diameter of both hind paws daily or every other day.

-

Clinical Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0 = normal, 4 = severe swelling and erythema).

-

-

Termination: At the end of the study (e.g., day 21), euthanize the animals and collect blood for cytokine analysis and joints for histopathology.

-

Histopathology: Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Data Analysis: Compare paw swelling, clinical scores, and histopathology scores between the MK-2894-treated and vehicle-treated groups.

These protocols provide a foundation for the immunological investigation of MK-2894. Researchers should optimize these methods for their specific experimental conditions and endpoints.

References

Troubleshooting & Optimization

troubleshooting MK-2894 solubility issues in aqueous buffers

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of MK-2894 in aqueous buffers. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of MK-2894 for in vitro experiments?

A1: For in vitro experiments, it is highly recommended to dissolve MK-2894 in Dimethyl Sulfoxide (DMSO).[1][2] A stock solution of at least 50 mg/mL can be prepared in DMSO.[1]

Q2: My MK-2894 is not dissolving in my aqueous buffer. What should I do?

A2: MK-2894 has limited solubility in purely aqueous buffers. To improve solubility, it is common practice to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can affect cellular assays.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. However, the optimal concentration may vary depending on the cell line and the specific assay being performed. It is advisable to run a vehicle control (your final buffer with the same concentration of DMSO without MK-2894) to account for any effects of the solvent.

Q4: Can I store my MK-2894 stock solution? If so, under what conditions?

A4: Yes, MK-2894 stock solutions in DMSO can be stored. For long-term storage, it is recommended to store the solution at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Issue 1: Precipitation observed after diluting DMSO stock solution into an aqueous buffer.

Possible Cause: The solubility of MK-2894 in the final aqueous buffer has been exceeded.

Solutions:

-

Reduce the final concentration: Try diluting your stock solution further to a lower final concentration of MK-2894 in the aqueous buffer.

-

Use a co-solvent system: For in vivo preparations, a co-solvent system is often necessary. A common formulation involves a sequential addition of solvents.[1][4]

-

Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate. For some formulations, ultrasonic treatment is necessary to achieve a uniform suspension.[1]

Issue 2: Inconsistent results in biological assays.

Possible Cause: The compound is not fully dissolved or has precipitated out of solution, leading to an inaccurate final concentration.

Solutions:

-

Visual Inspection: Always visually inspect your final solution for any signs of precipitation before adding it to your assay. The solution should be clear.[1]

-

Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to ensure consistency.[3]

-

Solubility Testing: If you are using a new buffer system, it is advisable to perform a preliminary solubility test to determine the maximum achievable concentration of MK-2894 without precipitation.

Quantitative Solubility Data

The following tables summarize the solubility of MK-2894 in various solvent systems.

Table 1: In Vitro Solubility

| Solvent | Concentration |

| DMSO | ≥ 50 mg/mL (105.59 mM) |

Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[1]

Table 2: In Vivo Formulations

| Solvent System | Solubility | Appearance |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.28 mM) | Clear solution |

| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (5.28 mM) | Suspended solution (requires sonication) |

| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.28 mM) | Clear solution |

Experimental Protocols